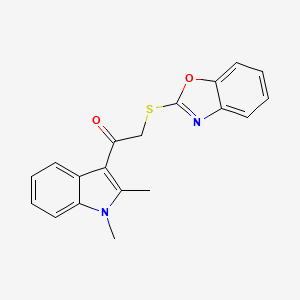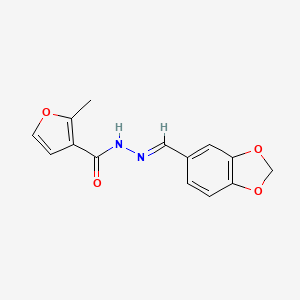
1-(2,6-dimethoxybenzoyl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-dimethoxybenzoyl)-4-phenylpiperazine, also known as R-1479, is a synthetic compound that has been extensively studied for its potential use in treating viral infections. This compound belongs to the class of piperazine derivatives and has been shown to have antiviral activity against a variety of viruses, including influenza, hepatitis C, and HIV.
Mecanismo De Acción
The exact mechanism of action of 1-(2,6-dimethoxybenzoyl)-4-phenylpiperazine is not fully understood, but it is believed to work by inhibiting the viral polymerase enzyme, which is essential for viral replication. By inhibiting this enzyme, this compound can prevent the virus from replicating and spreading throughout the body.
Biochemical and Physiological Effects
This compound has been shown to have a good safety profile and is well-tolerated in animal studies. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2,6-dimethoxybenzoyl)-4-phenylpiperazine is its broad-spectrum antiviral activity, which makes it a promising candidate for the treatment of a variety of viral infections. However, one limitation is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
Direcciones Futuras
There are several potential future directions for research on 1-(2,6-dimethoxybenzoyl)-4-phenylpiperazine. One area of interest is the development of combination therapies that include this compound and other antiviral agents, which could improve efficacy and reduce the risk of drug resistance. Another area of interest is the development of new formulations of this compound that could improve its bioavailability and reduce the frequency of dosing. Finally, clinical trials will be needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use as a new antiviral therapy.
Métodos De Síntesis
The synthesis of 1-(2,6-dimethoxybenzoyl)-4-phenylpiperazine involves the reaction of 1-(2,6-dimethoxyphenyl)piperazine with benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting compound is then purified through a series of chromatographic techniques to obtain the pure product.
Aplicaciones Científicas De Investigación
1-(2,6-dimethoxybenzoyl)-4-phenylpiperazine has been extensively studied for its antiviral activity and has shown promising results in preclinical studies. In vitro studies have shown that this compound inhibits the replication of a variety of viruses, including influenza A and B, hepatitis C, and HIV. In vivo studies have also shown that this compound can reduce viral load and improve survival in animal models of viral infections.
Propiedades
IUPAC Name |
(2,6-dimethoxyphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-16-9-6-10-17(24-2)18(16)19(22)21-13-11-20(12-14-21)15-7-4-3-5-8-15/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSUMSXBTYYFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-7-(2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5508015.png)
![1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B5508023.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B5508031.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5508040.png)
![N-cyclopropyl-3-{5-[(5-ethyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5508044.png)

![N-(2-methoxyethyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5508055.png)






![4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5508105.png)